4-Bromo-N,N-bis(4-nitrophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,N-bis(4-nitrophenyl)aniline is an organic compound with the molecular formula C18H12BrN3O4. This compound is characterized by the presence of a bromine atom and two nitrophenyl groups attached to an aniline core. It is primarily used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N,N-bis(4-nitrophenyl)aniline typically involves the bromination of aniline derivatives followed by nitration. The process can be summarized as follows:
Bromination: Aniline is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom.
Nitration: The brominated aniline is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N,N-bis(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding nitroaniline derivatives.
Reduction: Formation of 4-Bromo-N,N-bis(4-aminophenyl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N,N-bis(4-nitrophenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-bis(4-nitrophenyl)aniline involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in further biochemical reactions. The bromine atom can also be involved in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
4-Bromoaniline: A simpler analogue with only a bromine atom and an aniline core.
4-Bromo-N,N-dimethylaniline: Contains methyl groups instead of nitro groups.
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Contains methoxy groups instead of nitro groups.
Uniqueness: 4-Bromo-N,N-bis(4-nitrophenyl)aniline is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C18H12BrN3O4 |
---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-nitro-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C18H12BrN3O4/c19-13-1-3-14(4-2-13)20(15-5-9-17(10-6-15)21(23)24)16-7-11-18(12-8-16)22(25)26/h1-12H |
InChI Key |
PCAQIZYFWWBVGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.